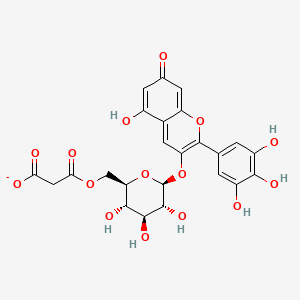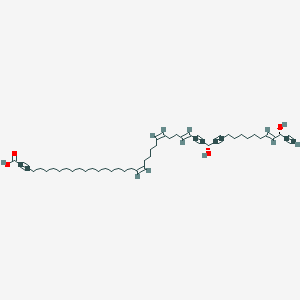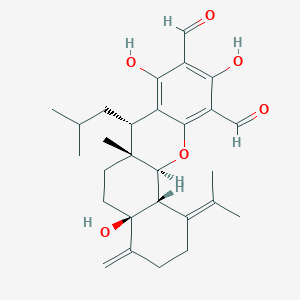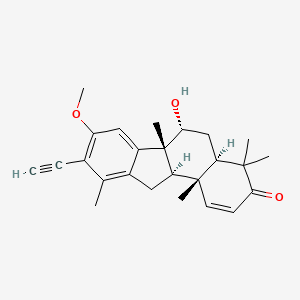
all-trans-4-Oxoretinoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
All-trans-4-oxoretinoate is an oxo monocarboxylic acid anion that is the conjugate base of all-trans-4-oxoretinoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3.
Aplicaciones Científicas De Investigación
Receptor Activation and Differentiation Agent
All-trans-4-oxo-retinol, a metabolite of retinol, shows potential as a differentiation inducer in mouse embryonal carcinoma F9 cells. It also functions as a ligand for retinoic acid receptors and a transcriptional activator of reporter genes. This highlights its role beyond the known transactivators in retinoid receptor-dependent pathways (Ross & De Luca, 2009).
Role in Metabolic Formation of Active Retinoids
All-trans-retinoic acid and its hydroxylated metabolites, including 4-oxo-atRA, demonstrate biological activity and potential ligand affinity for retinoic acid receptors (RARs). This suggests that enzymes like CYP26A1, responsible for atRA hydroxylation, might play a key role in modulating the activation and elimination of active retinoids (Topletz et al., 2015).
Quantitative Analysis in Human Plasma
A high-throughput, ultrasensitive analytical method has been developed to determine all-trans-4-oxo-retinoic acid in human plasma. This method is crucial for studying the distribution and concentration of retinoids in the human body, offering insights into their metabolic and physiological roles (Gundersen et al., 2007).
Propiedades
Fórmula molecular |
C20H25O3- |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/p-1/b8-6+,10-9+,14-7+,15-13+ |
Clave InChI |
GGCUJPCCTQNTJF-FRCNGJHJSA-M |
SMILES isomérico |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)


![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)


![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)